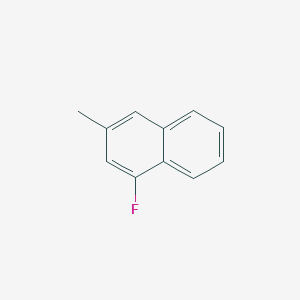

4-Fluoro-2-methylnaphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-3-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHZPGXJCQMQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Fluoro 2 Methylnaphthalene

Electrophilic Aromatic Substitution Patterns in Fluorinated Methylnaphthalenes

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of substituted naphthalenes like 4-fluoro-2-methylnaphthalene, the regiochemical outcome of the reaction is determined by the interplay of the directing effects of the existing substituents and the inherent reactivity of the naphthalene (B1677914) core. Naphthalene is generally more reactive towards electrophiles than benzene (B151609), with substitution strongly favoring the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). youtube.comlibretexts.orgwordpress.com This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate or arenium ion) during the α-attack, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. youtube.comwordpress.com

The regioselectivity of EAS on this compound is governed by the combined influence of the methyl and fluoro substituents.

Methyl Group (-CH₃): The methyl group at the 2-position is an activating, ortho, para-directing group. libretexts.orgorganicchemistrytutor.com It donates electron density to the ring primarily through an inductive effect, stabilizing the positively charged intermediate formed during electrophilic attack. For a substituent at the 2-position of naphthalene, the ortho positions are 1 and 3, and the para-like position (across the other ring) is the 6-position. Therefore, the methyl group directs incoming electrophiles toward positions 1, 3, and 6.

Combined Directing Effects: When considering the substitution on this compound, the directing effects of the two groups must be superimposed on the intrinsic reactivity of the naphthalene system:

Position 1: Strongly activated by the ortho-methyl group and is an inherent α-position.

Position 3: Activated by the ortho-methyl group and the ortho-fluoro group.

Position 5: Activated by the para-fluoro group and is an inherent α-position.

Position 8: An α-position that is least affected by the substituents.

The precise outcome depends on the specific electrophile and reaction conditions, but a qualitative analysis suggests that positions 1, 3, and 5 would be the most likely sites for electrophilic attack due to the combined directing influences.

Catalyst systems and reaction conditions can profoundly impact the regioselectivity of electrophilic aromatic substitution, particularly in Friedel-Crafts reactions. Studies on the closely related compound 2-methylnaphthalene (B46627) provide significant insight into these effects. acs.orgresearchgate.netstackexchange.com

In the Friedel-Crafts acylation of 2-methylnaphthalene, the choice of solvent can alter the distribution of isomers. acs.orgstackexchange.com For example, changing the solvent can shift the major product between different positions on the naphthalene ring. stackexchange.com This is often attributed to the differential solvation of the transition states leading to the various isomers and the formation of bulky catalyst-reagent complexes that favor attack at less sterically hindered positions. acs.orgstackexchange.com

A study on the AlCl₃-catalyzed Friedel-Crafts acetylation of 2-methylnaphthalene in different solvents highlights this effect. The yield of the desired 2-acetyl-6-methylnaphthalene product is significantly influenced by the solvent and the method of reagent addition. acs.org

| Solvent | Catalyst | Key Conditions | Major Isomer(s) | Yield | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | AlCl₃ | Excess catalyst | 2-Acetyl-6-methylnaphthalene | Desirable (e.g., 78.9%) | acs.org |

| Dichloromethane | AlCl₃ | Excess catalyst | Isomer distribution varies | Influenced by conditions | acs.org |

| Carbon Disulfide | AlCl₃ | Standard conditions | 1-Acyl isomer favored | - | libretexts.org |

Similarly, temperature is a critical factor. In the sulfonation of naphthalene, the reaction at lower temperatures (e.g., 80°C) yields the kinetically controlled product, 1-naphthalenesulfonic acid, while higher temperatures (e.g., 160°C) favor the thermodynamically more stable product, 2-naphthalenesulfonic acid. wordpress.com These principles demonstrate that for this compound, careful selection of the catalyst, solvent, and temperature would be crucial for controlling the regiochemical outcome of an electrophilic substitution.

Radical Reactions and Formation Pathways

Radical reactions involve intermediates with unpaired electrons and represent an important area of reactivity for aromatic compounds. nih.gov These reactions typically proceed through initiation, propagation, and termination steps.

The atmospheric oxidation of methylnaphthalenes, initiated by hydroxyl (OH) radicals, provides a well-studied model for the formation and fate of radical intermediates. rsc.orgacs.org The reaction of 2-methylnaphthalene with OH radicals proceeds primarily through the addition of the radical to the aromatic ring, forming various hydroxy-adducts. rsc.org The position of the OH addition (at an α- or β-carbon) determines the subsequent reaction pathways. rsc.org

For instance, the adduct formed by OH addition at the C1 position (an α-adduct) can react with molecular oxygen (O₂) to form a peroxy radical. rsc.org This peroxy radical can then undergo intramolecular hydrogen shifts or ring-closure to form tricyclic radical intermediates. rsc.org These mechanistic pathways are complex and differ significantly from those observed in the oxidation of simpler aromatics like benzene, highlighting the unique reactivity of the naphthalene scaffold. rsc.org

Oxidative Transformations: Fluorinated methylnaphthalenes can undergo oxidation at either the methyl group or the aromatic ring, depending on the reagents and conditions. Biological oxidation of methylnaphthalenes by certain bacteria, such as Sphingomonas paucibilis, shows two competing pathways: monoxygenation of the methyl group to form a hydroxymethyl group (which is further oxidized to a carboxylic acid) or dioxygenation of the unsubstituted ring to form a cis-dihydrodiol. nih.gov This dihydrodiol can then undergo ring fission to produce substituted salicylates or phthalates. nih.gov This enzymatic versatility demonstrates that multiple sites on the molecule are susceptible to oxidative attack.

Reductive Transformations: The Birch reduction is a powerful method for the chemical reduction of aromatic rings, including naphthalenes. masterorganicchemistry.compharmaguideline.comwikipedia.org The reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.compharmaguideline.com The mechanism involves the stepwise addition of solvated electrons and protons to the aromatic ring, forming a non-conjugated 1,4-cyclohexadiene. masterorganicchemistry.compharmaguideline.com In the case of naphthalene, the reduction typically occurs in one ring, leaving the other aromatic. wikipedia.org The regioselectivity of the Birch reduction on substituted naphthalenes is complex, but electron-donating groups (like -CH₃) and electron-withdrawing groups (like -F) would influence the stability of the intermediate radical anion and carbanion, thereby directing the positions of protonation and the final location of the double bonds. wikipedia.org

Advanced Spectroscopic Characterization Techniques and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Fluoro-2-methylnaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural picture.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by signals in the aromatic and aliphatic regions. The methyl group protons typically appear as a singlet in the upfield region (around δ 2.5 ppm). The aromatic protons resonate at lower fields (δ 7.0-8.0 ppm), with their precise chemical shifts and splitting patterns dictated by their position relative to the methyl and fluorine substituents.

The fluorine atom at the C4 position exerts a significant influence on the adjacent protons, primarily H3 and H5, through both electron-withdrawing effects and through-space spin-spin coupling. This results in a downfield shift for these protons compared to 2-methylnaphthalene (B46627) and introduces characteristic splitting (J-coupling). The H3 proton is expected to appear as a doublet due to coupling with the ¹⁹F nucleus, while the H1 proton will be a singlet. The protons on the unsubstituted ring (H5, H6, H7, H8) will exhibit splitting patterns typical of a substituted naphthalene (B1677914) ring system. bmrb.io

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.5 | s (singlet) | - |

| H-1 | ~7.6 | s (singlet) | - |

| H-3 | ~7.2 | d (doublet) | ³J(H-F) ≈ 8-10 |

| H-5 | ~8.0 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-6 |

| H-6 | ~7.5 | m (multiplet) | - |

| H-7 | ~7.4 | m (multiplet) | - |

Note: Predicted values are based on data for 2-methylnaphthalene bmrb.ionih.gov and known substituent effects of fluorine.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound will display eleven distinct signals corresponding to its eleven carbon atoms. The methyl carbon appears at a high field (~20-25 ppm). The ten aromatic carbons resonate between δ 110-165 ppm.

The most notable feature is the signal for C4, the carbon directly bonded to the fluorine atom. This signal is significantly shifted downfield due to the electronegativity of fluorine and exhibits a large one-bond carbon-fluorine coupling constant (¹J(C-F)), typically in the range of 240-260 Hz. acs.org The carbons ortho (C3, C4a) and meta (C2, C5) to the fluorine atom will also show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, respectively, which are invaluable for unambiguous signal assignment. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| CH₃ | ~22 | - |

| C-1 | ~128 | - |

| C-2 | ~136 | - |

| C-3 | ~115 | Shows ²J(C-F) coupling |

| C-4 | ~160 | Large ¹J(C-F) coupling (~250 Hz) |

| C-4a | ~125 | Shows ²J(C-F) coupling |

| C-5 | ~127 | Shows ³J(C-F) coupling |

| C-6 | ~127 | - |

| C-7 | ~126 | - |

| C-8 | ~128 | - |

Note: Predicted values are based on data for 2-methylnaphthalene bmrb.io and established C-F coupling patterns. acs.org

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial technique for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, this shift typically appears in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. ucsb.edu

The multiplicity of the ¹⁹F signal is determined by its coupling to nearby protons. It is expected to appear as a multiplet, primarily due to three-bond coupling to H3 and four-bond coupling to H5. This coupling information is complementary to that seen in the ¹H NMR spectrum and confirms the connectivity around the fluorine atom. researchgate.netacs.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing which protons are adjacent to one another. In this compound, COSY would show correlations between H5-H6, H6-H7, and H7-H8, confirming the proton sequence on the unsubstituted ring. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum (e.g., correlating the methyl proton signal to the methyl carbon signal). bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is critical for piecing together the molecular skeleton. Key expected correlations for this compound include the methyl protons to C1, C2, and C3, and the H1 proton to C2, C8, and C8a. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methyl protons and the H1 and H3 protons, confirming their spatial proximity on the naphthalene ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FTIR spectroscopy is a rapid and sensitive method for identifying the types of chemical bonds within a molecule. upi.edu The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. govinfo.gov The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Bands corresponding to the methyl group's symmetric and asymmetric stretching, typically found between 2970-2860 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Several sharp bands of variable intensity in the 1620-1450 cm⁻¹ range, characteristic of the naphthalene ring system.

C-F Stretch: A strong, prominent absorption band in the 1270-1100 cm⁻¹ region, which is a definitive indicator of the carbon-fluorine bond.

C-H Out-of-Plane Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) whose positions are diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2970-2860 | Aliphatic C-H Stretch (CH₃) | Medium |

| 1620-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1270-1100 | C-F Stretch | Strong |

Note: Data is based on established characteristic infrared group frequencies. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₁₁H₉F), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would yield a value very close to this theoretical mass, confirming the elemental composition and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉F |

| Theoretical Monoisotopic Mass (Da) | 160.06883 |

| Hypothetical Experimental Mass (Da) | 160.06851 |

| Mass Error (ppm) | -2.0 |

In mass spectrometry, the molecular ion (M⁺˙), formed by the initial ionization of the molecule, is often energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is crucial for structural elucidation.

For this compound, the mass spectrum would show a prominent molecular ion peak at m/z 160. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics, leading to a stable cation. This would produce a significant peak at m/z 145 ([M-15]⁺).

Loss of a hydrogen atom (•H): This can occur to form a stable, even-electron ion, resulting in a peak at m/z 159 ([M-1]⁺).

Loss of hydrogen fluoride (B91410) (HF): The elimination of a neutral HF molecule could lead to a fragment ion at m/z 140 ([M-20]⁺).

Ring Fragmentation: At higher energies, the naphthalene ring system itself can fragment, producing smaller characteristic ions.

The relative abundance of these fragment ions helps to confirm the positions of the substituents on the naphthalene core.

| m/z | Ion Formula | Designation | Neutral Loss |

|---|---|---|---|

| 160 | [C₁₁H₉F]⁺˙ | Molecular Ion (M⁺˙) | - |

| 159 | [C₁₁H₈F]⁺ | [M-H]⁺ | •H |

| 145 | [C₁₀H₆F]⁺ | [M-CH₃]⁺ | •CH₃ |

| 140 | [C₁₁H₈]⁺˙ | [M-HF]⁺˙ | HF |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.0 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 765 |

| Z (Molecules per unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is due to π → π* transitions within the conjugated naphthalene ring system.

The spectrum of naphthalene exhibits characteristic absorption bands. The introduction of substituents modifies these transitions. The methyl group typically causes a small red shift (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The fluorine atom, acting as an auxochrome, also influences the electronic transitions, generally causing a bathochromic shift. rsc.org The combined effect of these two substituents on the naphthalene chromophore results in a shift of the absorption maxima (λ_max) to longer wavelengths compared to the parent naphthalene molecule. mdpi.com

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| Naphthalene | 221 | 275 | 312 |

| This compound (Predicted) | ~230 | ~284 | ~321 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels. For a substituted polycyclic aromatic hydrocarbon (PAH) such as 4-Fluoro-2-methylnaphthalene, these methods are invaluable for elucidating the effects of the methyl and fluoro substituents on the naphthalene (B1677914) core.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. nih.gov This method is routinely applied to determine the ground-state electronic structure and to perform geometry optimization on molecules the size of this compound.

The process begins by constructing an initial 3D model of the molecule. A DFT calculation is then initiated to find the minimum energy conformation, which corresponds to the most stable arrangement of its atoms in space. This optimization yields crucial data, including precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the presence of the fluorine and methyl groups distorts the planarity of the naphthalene rings and alters adjacent bond lengths.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map, for instance, visually identifies electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions.

| Structural Parameter | Description | Calculated Value |

|---|---|---|

| C4-F Bond Length | Length of the bond between Carbon-4 and Fluorine | Data would be presented here (Å) |

| C2-C(methyl) Bond Length | Length of the bond between Carbon-2 and the methyl carbon | Data would be presented here (Å) |

| C1-C2-C3 Bond Angle | Angle formed by carbons 1, 2, and 3 | Data would be presented here (°) |

| Ring Planarity | Dihedral angle measuring deviation from planarity | Data would be presented here (°) |

While DFT is highly efficient, ab initio ("from the beginning") wavefunction-based methods offer a pathway to even higher accuracy, albeit at a significantly greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for chemical accuracy. bohrium.com

For a molecule like this compound, performing a full geometry optimization with CCSD(T) would be computationally demanding. Instead, these high-level methods are typically used to perform single-point energy calculations on the DFT-optimized geometry. This approach can be used to obtain highly accurate predictions for specific properties, such as isomerization energies or reaction barriers, which can serve as benchmarks to validate the accuracy of the chosen DFT functional.

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. nih.gov

Functionals: DFT functionals are approximations of the complex exchange-correlation energy. For aromatic systems, it is crucial to select a functional that can adequately describe non-covalent interactions (like π-stacking) and the electronic effects of substituents. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often preferred. Popular choices for organic molecules include B3LYP and PBE0. bohrium.commdpi.com More modern, range-separated hybrids like ωB97X-D or CAM-B3LYP are also highly recommended as they include empirical dispersion corrections, which are vital for accurately modeling the subtle forces within and between aromatic molecules. mdpi.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For a molecule containing an electronegative atom like fluorine and a delocalized π-system, a robust basis set is required. The Pople-style basis sets, such as 6-311+G(d,p), are a common choice. Here, "6-311" indicates a triple-zeta quality for valence electrons, the "+" adds diffuse functions to better describe weakly bound electrons, and "(d,p)" adds polarization functions to allow for non-spherical electron density distributions. mdpi.com Alternatively, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, offer a systematic path to improving accuracy, with "aug" signifying the addition of diffuse functions. youtube.com

Molecular Dynamics Simulations

While quantum chemical calculations describe a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to define the potential energy of the system.

An MD simulation of this compound would typically involve placing the DFT-optimized structure into a simulation box filled with a solvent (e.g., water or an organic solvent). The system's trajectory—the position and velocity of every atom—is then calculated over a period of nanoseconds or longer. These simulations can be used to study conformational flexibility, the molecule's interaction with its environment, and its solvation shell structure. This provides a dynamic understanding that is complementary to the static quantum mechanical view.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

For this compound, DFT calculations can predict its vibrational frequencies, corresponding to infrared (IR) and Raman spectra. Comparing the calculated vibrational modes with experimental spectra helps in assigning specific peaks to the stretching or bending of particular bonds (e.g., the C-F stretch or C-H bends).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. bohrium.comresearchgate.net These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. mdpi.commdpi.com TD-DFT calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be directly compared with experimental measurements. mdpi.com

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Visible (TD-DFT) | λmax (First major transition) | Data would be presented here (nm) |

| 19F NMR | Chemical Shift (δ) | Data would be presented here (ppm) |

| 1H NMR | Chemical Shift (δ) of methyl protons | Data would be presented here (ppm) |

| IR Spectroscopy | C-F Stretching Frequency | Data would be presented here (cm-1) |

Reactivity and Selectivity Predictions

DFT calculations provide a suite of tools for predicting the chemical reactivity of this compound and the likely outcomes of its reactions. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a primary method. The energy and location of the HOMO indicate the molecule's ability to donate electrons and the most probable sites for electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons and the likely sites for nucleophilic attack. bohrium.com

For electrophilic aromatic substitution, a common reaction for naphthalenes, computational methods can predict the regioselectivity. nih.govnih.gov This is achieved by calculating the relative energies of the possible reaction intermediates (sigma complexes or Wheland intermediates) formed upon attack of an electrophile at each unique carbon position on the aromatic rings. The position leading to the most stable intermediate is predicted to be the major reaction product. epa.gov Additionally, reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated to quantify the susceptibility of each atomic site to electrophilic or nucleophilic attack, offering a more nuanced prediction of selectivity.

Analysis of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of a molecule, with different colors representing different values of the electrostatic potential. henriquecastro.infopreprints.org Typically, red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents areas of most positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green and yellow denote regions of intermediate potential.

For this compound, the MEP map would be influenced by the electronic effects of the fluorine and methyl substituents on the naphthalene ring system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, leading to a region of lower electron density (more positive potential) in its vicinity. Conversely, the methyl group is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it.

Consequently, the regions of highest negative potential (red/yellow) would likely be concentrated on the naphthalene ring, particularly on the carbon atoms that are not directly bonded to the electron-withdrawing fluorine atom. These electron-rich areas are the most probable sites for electrophilic attack. The area around the fluorine atom would exhibit a less negative or even slightly positive potential, making it less favorable for electrophilic attack. The hydrogen atoms of the methyl group would display a positive potential (blue/green), as is typical for protons.

A hypothetical representation of the MEP for this compound would show the π-electron cloud of the aromatic system as a region of negative potential, with the most negative potential localized away from the fluorine atom. This visual representation of charge distribution is crucial for understanding the molecule's interaction with other polar molecules and its reactivity in chemical reactions.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a chemical species through various descriptors derived from the electron density. nih.govmdpi.com These descriptors offer a more quantitative prediction of chemical reactivity compared to the qualitative picture provided by MEP maps. nih.gov Key CDFT reactivity descriptors include:

Electronegativity (χ): The negative of the chemical potential, it measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.

Softness (S): The reciprocal of hardness, softness is a direct measure of a molecule's reactivity.

Fukui Function (f(r)): This local reactivity descriptor indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. A higher value of the Fukui function at a particular atomic site suggests higher reactivity at that site.

Electrophilicity Index (ω): This global descriptor measures the ability of a molecule to accept electrons.

The Fukui function would be particularly useful in identifying the specific atoms on the naphthalene ring that are most susceptible to attack. For an electrophilic attack, the sites with the highest values of the Fukui function for nucleophilic attack (f+) would be the most reactive. These are likely to be the carbon atoms at positions that are activated by the methyl group and not significantly deactivated by the fluorine atom.

A hypothetical table of calculated CDFT descriptors for this compound could look like this:

| Descriptor | Symbol | Hypothetical Value | Interpretation |

| Electronegativity | χ | 3.5 eV | Moderate tendency to attract electrons. |

| Chemical Hardness | η | 5.0 eV | Moderately resistant to change in electron distribution. |

| Global Softness | S | 0.2 eV-1 | Moderate reactivity. |

| Electrophilicity Index | ω | 1.2 eV | Moderate electrophilic character. |

These quantitative descriptors derived from CDFT are invaluable for making precise predictions about the chemical behavior of this compound and for comparing its reactivity with other related compounds. core.ac.uk

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis and reaction pathway mapping are computational techniques used to study the mechanism of chemical reactions. By calculating the potential energy surface of a reacting system, chemists can identify the transition state, which is the highest energy point along the reaction coordinate, and map out the entire reaction pathway from reactants to products.

For this compound, these methods can be applied to investigate various reactions, such as electrophilic aromatic substitution. The fluorine and methyl substituents on the naphthalene ring will influence the regioselectivity of such reactions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions, while the fluorine atom is a deactivating group but also an ortho, para-director.

Computational analysis would involve modeling the approach of an electrophile to the this compound molecule and calculating the energy of the system at each point. This would allow for the identification of the intermediate carbocations (sigma complexes) and the transition states leading to their formation. The relative energies of the different possible transition states would determine the preferred reaction pathway and thus the major product of the reaction.

For example, in a nitration reaction, the nitronium ion (NO2+) is the electrophile. Transition state analysis would likely show that the activation energy for attack at the positions activated by the methyl group is lower than for attack at other positions, leading to the formation of specific nitro-substituted isomers. These computational studies provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Non-Covalent Interactions Analysis in Fluorinated Naphthalenes

Non-covalent interactions play a crucial role in determining the physical properties of molecules, such as their boiling point, melting point, and solubility, as well as their organization in the solid state. mdpi.com For fluorinated naphthalenes like this compound, several types of non-covalent interactions are significant.

The presence of the fluorine atom allows for the possibility of halogen bonding, where the fluorine atom acts as a halogen bond donor, interacting with a nucleophilic region of another molecule. Although fluorine is the least polarizable halogen, it can still participate in such interactions.

The interplay of these various non-covalent interactions will dictate the crystal packing of this compound in the solid state and its interactions with solvents and other molecules. Computational methods can be used to model and quantify the strength of these different interactions, providing a detailed picture of the intermolecular forces at play.

A summary of potential non-covalent interactions for this compound is presented in the table below:

| Interaction Type | Description |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the molecules. |

| Halogen Bonding | Interaction involving the fluorine atom as a halogen bond donor. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of the naphthalene ring. |

Understanding these non-covalent interactions is essential for predicting the material properties of this compound and for designing new materials with desired characteristics. researchgate.net

Synthetic Applications and Materials Science Relevance of Fluorinated Naphthalenes

4-Fluoro-2-methylnaphthalene as a Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the unique electronic properties conferred by the fluorine atom and the methyl group on the naphthalene (B1677914) core. The strategic placement of these substituents influences the reactivity of the aromatic system, making it a valuable precursor for more complex molecules.

The presence of a fluorine atom on the naphthalene scaffold provides a reactive site for various chemical transformations, enabling the synthesis of advanced fluorinated aromatic compounds. Organic fluorides are integral to pharmaceuticals, agrochemicals, and materials science due to the distinct physicochemical properties imparted by fluorine. nih.govbiesterfeld.nosolvay.com The synthesis of such compounds often leverages fluorinated building blocks like this compound.

The electron-withdrawing nature of fluorine and the electron-donating effect of the methyl group create a polarized electronic environment within the molecule. This polarization influences the regioselectivity of electrophilic substitution reactions, guiding the introduction of additional functional groups to specific positions on the naphthalene ring. vulcanchem.com This controlled functionalization is crucial for constructing complex molecular architectures with desired properties. For instance, derivatives of fluorinated naphthalenes have been investigated for their potential in medicinal chemistry. vulcanchem.com

The development of efficient fluorination strategies is a continuous area of research. While direct fluorination of aromatic compounds can be challenging, the use of pre-fluorinated precursors like this compound offers a more controlled approach to accessing complex fluorinated molecules. researchgate.net

Fluorine-containing polycyclic aromatic hydrocarbons (F-PAHs) are of significant interest in materials science, particularly for their potential application as n-type semiconductors in electronic devices. nih.gov The synthesis of these complex structures can be facilitated by using fluorinated building blocks. The intramolecular photocyclization of stilbene (B7821643) derivatives, known as the Mallory reaction, is an effective method for constructing PAH frameworks and is applicable to the synthesis of F-PAHs. nih.gov

Starting with fluorinated precursors allows for the precise placement of fluorine atoms within the final PAH structure. This is advantageous over direct fluorination methods, which can often lead to a mixture of isomers and are difficult to control. nih.gov The incorporation of fluorine into the PAH backbone significantly modifies the electronic properties of the molecule, which is a key consideration in the design of organic semiconductors. nih.gov

While direct examples of this compound in complex PAH synthesis are not extensively detailed in the provided search results, the principles of using fluorinated aromatics as precursors are well-established. The reactivity of the naphthalene core, modulated by the fluoro and methyl substituents, makes it a plausible candidate for elaboration into larger, more complex polycyclic systems through various cross-coupling and cyclization reactions.

Exploration in Advanced Materials Development

The unique combination of a fluorinated aromatic structure makes this compound and its derivatives interesting candidates for the development of advanced materials with tailored optical, electronic, and physical properties.

Fluorinated organic materials have garnered considerable attention for their application in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine atoms into a conjugated system can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. vulcanchem.comrsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is beneficial for the stability and performance of organic electronic devices. rsc.org

The electronic properties of fluorinated naphthalenes make them suitable candidates for use as components in organic semiconductors. vulcanchem.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group in this compound can be exploited to fine-tune the optoelectronic properties of materials derived from it. vulcanchem.com While specific studies detailing the use of this compound in OLEDs were not found, the broader class of fluorinated aromatic compounds is actively researched for this purpose. rsc.orgresearchgate.net The design of new materials for organic electronics often involves the synthesis and characterization of various small molecules and polymers, with fluorination being a key strategy for property modulation. researchgate.netbohrium.com

Table 1: Key Properties of Representative Organic Semiconductor Materials

| Material Class | Key Features | Potential Applications |

| Phthalocyanines | Good charge carrier mobility, thermal stability | Organic Field-Effect Transistors (OFETs) |

| Perylene Diimides | n-channel operation, high charge-carrier mobilities | n-type semiconductors in OFETs |

| Naphthalene Diimides | n-channel operation, high charge-carrier mobilities | n-type semiconductors in OFETs |

| Diketopyrrolopyrroles | High charge-carrier mobilities | OFETs, Organic Photovoltaics (OPVs) |

This table presents general properties of classes of organic semiconductors to provide context for the potential of fluorinated naphthalenes in this field.

Fluorinated polymers constitute a unique class of materials known for their excellent chemical resistance, thermal stability, and low coefficients of friction. nih.gov These properties are a direct result of the strong carbon-fluorine bond. nih.gov While this compound itself is not a monomer for common fluoropolymers like polytetrafluoroethylene (PTFE) or poly(vinylidene fluoride) (PVDF), it can serve as a valuable model compound for studying the fundamental properties of fluorinated aromatic systems within a polymeric context.

In the synthesis of fluoroelastomers, various fluorinated monomers are copolymerized to achieve amorphous materials with low glass transition temperatures. 20.210.105researchgate.net The incorporation of different monomers allows for the tuning of properties such as low-temperature flexibility and chemical resistance. 20.210.105 While not a direct monomer, derivatives of this compound could potentially be synthesized to contain polymerizable functional groups, thereby allowing for their incorporation into specialty polymers. This could impart unique optical or electronic properties to the resulting material. The study of such model compounds can provide insights into how the fluorinated naphthalene core would behave within a larger polymer matrix.

Supramolecular chemistry focuses on the study of molecular aggregates assembled through non-covalent interactions. ias.ac.in Crystal engineering, a subset of this field, aims to design and control the formation of crystalline solids with desired properties. The presence of a fluorine atom in this compound can significantly influence its intermolecular interactions.

Fluorine can participate in various non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. These interactions play a crucial role in determining the packing of molecules in the solid state, which in turn affects the material's bulk properties. rsc.org The interplay of these weak interactions, along with π-π stacking of the naphthalene rings, can lead to the formation of well-defined supramolecular architectures. ias.ac.in

By understanding and controlling these interactions, it may be possible to engineer the crystal structure of this compound derivatives to achieve specific properties, such as enhanced charge transport for semiconductor applications or desired optical properties for nonlinear optics. The study of the crystal structures of fluorinated aromatic compounds provides valuable information for the rational design of new functional materials.

Application in Fundamental Chemical Standards and Probes (e.g., Gas Chromatography Standards)

The utility of fluorinated naphthalene derivatives extends to their application as standards and probes in analytical chemistry. While comprehensive research on the specific use of this compound as a fundamental chemical standard is not extensively documented in publicly available literature, the known characteristics of similar fluorinated aromatic compounds allow for an informed discussion of its potential in this capacity, particularly in techniques like gas chromatography (GC).

Fluorinated compounds are often employed as internal standards in GC analysis due to their distinct mass-to-charge ratio in mass spectrometry (MS) detection and their unique retention times. The presence of the fluorine atom in this compound would likely result in a retention time that is different from its non-fluorinated analog, 2-methylnaphthalene (B46627), and other polycyclic aromatic hydrocarbons (PAHs). This separation is crucial for an effective internal standard, which is added in a known concentration to samples to aid in the quantification of other analytes.

The thermal stability and volatility of this compound would be critical factors in its suitability as a GC standard. Given that naphthalene and its methylated derivatives are amenable to gas chromatography, it is probable that this compound also possesses the necessary volatility and stability to be analyzed by this method without degradation.

Hypothetical Gas Chromatographic Data

| Compound | Hypothetical Retention Time (min) | Hypothetical m/z (EI) | Potential Application |

|---|---|---|---|

| 2-Methylnaphthalene | 12.5 | 142 | Analyte |

| This compound | 12.8 | 160 | Internal Standard |

In the context of chemical probes, the fluorine atom offers a valuable spectroscopic handle. For instance, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions and environments. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive. If this compound were used as a probe, changes in the 19F NMR chemical shift could provide information about its binding to other molecules or its local environment.

Further research would be necessary to fully characterize the properties of this compound and validate its use as a chemical standard or probe. This would involve studies to determine its purity, stability, and chromatographic behavior under various conditions, as well as its spectroscopic properties in different chemical environments.

Environmental Photochemistry and Abiotic Degradation Pathways of Fluorinated Aromatic Compounds

Photolytic Degradation Mechanisms of Fluorinated Naphthalenes

The photolytic degradation of fluorinated naphthalenes is a key process influencing their persistence in the environment. This process is initiated by the absorption of solar radiation, leading to the electronic excitation of the molecule. The subsequent decay of the excited state can proceed through various pathways, including direct photolysis and indirect photolysis involving photosensitized reactions.

Direct Photolysis: In direct photolysis, the fluorinated naphthalene (B1677914) molecule itself absorbs photons, leading to the cleavage of chemical bonds. The carbon-fluorine (C-F) bond is generally strong, but photochemical excitation can provide sufficient energy to induce its cleavage, resulting in defluorination. Another potential pathway is the photoisomerization or photocyclization of the naphthalene ring system. The specific mechanism and efficiency of direct photolysis are dependent on the wavelength of light and the specific substitution pattern on the naphthalene core.

Indirect Photolysis: Indirect photolysis involves the transfer of energy from an excited photosensitizer, such as dissolved organic matter (DOM) in natural waters, to the fluorinated naphthalene molecule. This can lead to the formation of excited triplet states of the fluorinated naphthalene, which are more reactive and susceptible to degradation. Reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), generated by excited DOM, can also play a significant role in the degradation process.

Research on the photodegradation of naphthalene and its alkylated derivatives has shown that the process follows pseudo-first-order kinetics. The primary transformation products are often oxygenated compounds like alcohols, aldehydes, ketones, and quinones. While specific studies on 4-Fluoro-2-methylnaphthalene are limited, it is anticipated that similar oxygenated products would be formed, alongside fluorinated intermediates resulting from the partial degradation of the aromatic system.

Abiotic Transformation Processes in Atmospheric and Aquatic Environments

Beyond photolysis, fluorinated aromatic compounds like this compound undergo various abiotic transformation processes in the atmosphere and in aquatic systems. These reactions are primarily driven by reactive chemical species present in these environmental compartments.

Atmospheric Transformation: In the atmosphere, the gas-phase reactions with hydroxyl radicals (•OH) are a major degradation pathway for many organic pollutants. The •OH radical can react with this compound through addition to the aromatic rings or by abstracting a hydrogen atom from the methyl group. These initial reactions lead to the formation of highly reactive intermediates that can further react with oxygen and other atmospheric constituents, leading to a cascade of reactions and the formation of various transformation products, including phenols, aldehydes, and carboxylic acids. The presence of the fluorine atom can influence the reaction rates and the preferred sites of •OH attack.

Aquatic Transformation: In aquatic environments, in addition to photolysis, abiotic degradation can occur through reactions with hydroxyl radicals, which can be generated photochemically. Hydrolysis is generally not a significant degradation pathway for naphthalenes unless specific functional groups susceptible to hydrolysis are present. The persistence of fluorinated naphthalenes in water will be influenced by factors such as pH, temperature, and the presence of dissolved organic matter, which can affect both photolytic and radical-mediated degradation pathways.

Computational Modeling and Prediction of Environmental Fate for Fluorinated Aromatics

Computational modeling has become an indispensable tool for predicting the environmental fate of chemicals where experimental data is scarce. Various quantitative structure-activity relationship (QSAR) and other computational models can be employed to estimate key environmental parameters and degradation rates for fluorinated aromatics like this compound.

Predicting Photodegradation: Computational models can be used to predict the UV-Vis absorption spectra of fluorinated naphthalenes, which is a prerequisite for direct photolysis. Quantum chemical calculations can also be employed to estimate the bond dissociation energies, providing insights into the likelihood of C-F bond cleavage upon photoexcitation. Furthermore, models can predict the reaction rate constants with key atmospheric oxidants like •OH radicals, which is crucial for estimating the atmospheric lifetime of these compounds.

Estimating Environmental Partitioning: Models can predict important physicochemical properties that govern the environmental distribution of a chemical, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. For instance, the fluorine substitution in this compound is expected to increase its hydrophobicity compared to 2-methylnaphthalene (B46627), which would influence its partitioning behavior between water, soil, and air.

Future Directions and Emerging Research Avenues in Fluorinated Naphthalene Chemistry

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of fluorinated aromatic compounds has historically relied on harsh or hazardous reagents. The future of fluorinated naphthalene (B1677914) chemistry is intrinsically linked to the development of greener, safer, and more efficient methods for introducing fluorine.

A major thrust is in the area of late-stage fluorination , where a C-F bond is introduced at a late step in a synthetic sequence. This approach is highly valuable as it allows for the direct fluorination of complex molecules without the need for multi-step de novo synthesis. elsevierpure.comtandfonline.com Palladium-catalyzed undirected C-H fluorination using mild electrophilic reagents like Selectfluor represents a significant advance, enabling the fluorination of arenes that would not react under conventional conditions. oup.com

Flow chemistry is another transformative approach that enhances the safety and efficiency of fluorination reactions. elsevierpure.com By using microfluidic devices, hazardous reagents such as elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST) can be handled safely within a contained, continuous-flow system. elsevierpure.comresearchgate.net This technique allows for precise control over reaction parameters, minimizes the formation of by-products, and facilitates the rapid and selective synthesis of fluorinated compounds, including those needed for applications like positron emission tomography (PET). elsevierpure.com

Furthermore, the principles of green chemistry are driving the development of more sustainable processes. nih.govaip.org This includes the design of catalytic methods that reduce waste and energy consumption. nih.gov For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-F bond formation and activation under mild conditions, offering an environmentally benign alternative to traditional methods. acs.org The ultimate goal is to derive fluorinating agents from more sustainable sources than the mineral fluorospar, with byproducts of the fertilizer industry being one potential avenue. nih.gov

| Methodology | Key Advantages | Relevant Reagents/Setups |

| Late-Stage C-H Fluorination | Allows direct fluorination of complex molecules; avoids lengthy synthesis. | Palladium catalysts, Selectfluor, NFSI. oup.com |

| Flow Chemistry | Enhances safety with hazardous reagents; precise reaction control; scalability. | Microreactors, Elemental Fluorine (F₂), DAST. elsevierpure.comnih.gov |

| Photoredox Catalysis | Uses visible light; mild and environmentally benign reaction conditions. | Photocatalysts, light sources (e.g., LEDs). acs.org |

Advanced Catalyst Design for Selective Transformations

Achieving regioselectivity—the ability to introduce a fluorine atom at a specific position on the naphthalene ring—is a paramount challenge. The design of advanced catalysts is central to overcoming this hurdle and enabling the precise synthesis of isomers like 4-Fluoro-2-methylnaphthalene.

Palladium-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry. nih.govnih.gov Recent breakthroughs include the development of palladium(II) catalysts that, in the presence of an electrophilic fluorine source, generate a highly reactive palladium(IV)-fluoride intermediate. elsevierpure.comnih.gov This species can then fluorinate a wide range of aromatic C-H bonds without the need for pre-installed directing groups, offering a powerful tool for functionalizing complex substrates. elsevierpure.comnih.gov The design of specific ligand combinations, such as terpyridine and 2-chlorophenanthroline, has been crucial to the success of these catalysts. elsevierpure.com

Beyond palladium, other transition metals are being explored. Silver-catalyzed fluorination of aryl stannanes has shown promise for late-stage functionalization of intricate molecules. nih.gov Furthermore, the development of catalysts for enantioselective fluorination is a sophisticated frontier, employing chiral ligands in combination with metals like titanium, copper, and nickel to create optically active fluorinated compounds. aip.orgnih.gov

The field is also advancing through the development of heterogeneous catalysts , which offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes. nih.gov For substituted naphthalenes, controlling the reaction site is critical, and strategies involving directing groups or exploiting the intrinsic electronic properties of the substrate are being refined through catalyst design. nih.govresearchgate.net

| Catalyst System | Transformation Type | Key Features |

| Palladium(II)/Pd(IV) | Undirected C-H Fluorination | Generates a reactive metal-fluoride electrophile; broad substrate scope. elsevierpure.comnih.gov |

| Silver(I) Oxide | Electrophilic Fluorination | Effective for fluorinating aryl stannanes in complex molecules. nih.gov |

| Chiral Metal Complexes (Ti, Cu, Ni) | Enantioselective Fluorination | Uses chiral ligands (e.g., BINAP, TADDOL) to control stereochemistry. aip.orgnih.gov |

| Heterogeneous Catalysts | Various Fluorinations | Offers ease of separation and potential for catalyst recycling. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Predictive Fluorinated Chemistry

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of fluorinated molecules. oup.comacs.org These computational tools can analyze vast datasets to identify patterns and predict outcomes with unprecedented speed and accuracy, accelerating research cycles from years to weeks. oup.com

In catalyst design , AI algorithms can screen thousands of potential catalyst candidates, identifying materials with desired properties like high activity and selectivity for specific fluorination reactions. oup.comnih.gov Generative algorithms can even propose novel catalyst structures that chemists might not have considered, expanding the available toolkit for synthesizing fluorinated naphthalenes. oup.com By modeling complex catalytic systems, ML can help fine-tune catalyst structures to optimize performance for specific reactions, such as the selective C-H activation of a substituted naphthalene. nih.gov

Reaction prediction is another area where AI is making a significant impact. Deep learning models can predict the products of chemical reactions, including the regioselectivity of electrophilic aromatic substitutions. elsevierpure.comacs.org For a molecule like 2-methylnaphthalene (B46627), such models could predict the most likely positions for fluorination under various conditions, guiding experimental design and minimizing trial-and-error. acs.org These models are trained on vast databases of known reactions and can achieve high accuracy in predicting outcomes for new substrates. elsevierpure.com

Furthermore, ML is being used to predict the fundamental physicochemical properties of organofluorine molecules. acs.org For instance, deep learning models can accurately estimate properties like lipophilicity (logP) based solely on a molecule's structure, which is critical for drug discovery. acs.org Similar models are being developed to predict the properties of polycyclic aromatic hydrocarbons (PAHs), which could be extended to fluorinated derivatives to screen for materials with desirable electronic or optical characteristics. researchgate.netrsc.org

Exploration of Self-Assembly and Nanomaterials Applications with Fluorinated Naphthalenes

The unique properties imparted by fluorine atoms—such as high electronegativity, hydrophobicity, and the ability to form specific non-covalent interactions—make fluorinated naphthalenes attractive building blocks for supramolecular chemistry and nanomaterials. acs.org

Fluorination significantly influences the crystal packing of naphthalene derivatives. The introduction of C–H···F–C hydrogen bonds and other non-covalent interactions, such as π-hole bonding in perfluorinated systems, can direct the self-assembly of molecules into well-defined architectures like layers or tapes. acs.orgnih.gov Understanding and controlling these interactions is key to designing crystalline materials with specific properties. For instance, the planarity of the PAH framework, which is crucial for electronic applications, is generally not compromised by the small steric footprint of fluorine atoms. acs.org

Fluorinated naphthalenes are being actively explored in the field of organic electronics . Naphthalene diimides (NDIs), a class of naphthalene-based compounds, are widely studied as n-type semiconductors. nih.gov Attaching fluoroalkyl side chains to the NDI core enhances the material's air stability and influences its molecular packing, which in turn affects its electron mobility in devices like organic field-effect transistors (OFETs). nih.govnih.gov

The design of liquid crystals is another promising application. oup.comnih.govnih.gov The strategic placement of fluorine atoms on a naphthalene-containing molecular scaffold can induce or modify liquid crystalline phases. aip.org For example, non-symmetrical, bent-shaped liquid crystals based on a naphthalene core with a semifluorinated terminal chain have been shown to form B2 and B7 phases, which are of interest for advanced display technologies. aip.org

Deepening Understanding of Structure-Reactivity Relationships in Fluorinated Aromatic Systems

A fundamental understanding of how fluorine substitution affects the electronic structure and reactivity of the naphthalene core is essential for unlocking the full potential of this class of compounds. This involves dissecting the interplay between fluorine's inductive and resonance effects and quantifying their impact on reaction outcomes.

The fluorine atom is strongly electron-withdrawing through its inductive (–I) effect, which lowers the energy of molecular orbitals and increases the resistance of the aromatic ring to oxidation. oup.com Simultaneously, it can act as a π-electron donor through resonance (+R effect). oup.comnih.gov This dual nature profoundly influences the reactivity of the naphthalene ring. In electrophilic aromatic substitution, these effects can alter the regioselectivity of the reaction. In nucleophilic aromatic substitution (SNAr)—a key reaction for fluoroaromatics—the strong inductive effect activates the ring toward nucleophilic attack, making the fluorine atom a good leaving group. acs.org

Computational chemistry plays a vital role in elucidating these relationships. researchgate.net Density Functional Theory (DFT) is used to calculate molecular properties, map electrostatic potentials, and model reaction pathways. nih.govresearchgate.net For instance, computational methods can predict the relative stabilities of intermediates in SNAr reactions, thereby forecasting the most likely regioisomer to be formed. researchgate.netnih.govdiva-portal.org Such studies have shown that for reactions with fluoride (B91410) as a leaving group, the stability of the σ-complex intermediate is a reliable predictor of the product distribution. nih.govdiva-portal.org

The steric effect of fluorine is also a critical factor. Due to its small van der Waals radius, a fluorine atom generally does not cause significant distortion to the planarity of the PAH framework, a property that is important for maintaining effective π-π stacking in materials. oup.comacs.org However, even small fluorine atoms can influence molecular shape and biological activity, as seen in structure-activity relationship (SAR) studies of fluorinated drug candidates, where the position of fluorine can dramatically enhance or diminish potency. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.